Methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate
CAS No.: 2411326-20-8
Cat. No.: VC6596083
Molecular Formula: C18H22N2O4
Molecular Weight: 330.384
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2411326-20-8 |
|---|---|
| Molecular Formula | C18H22N2O4 |
| Molecular Weight | 330.384 |
| IUPAC Name | methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate |
| Standard InChI | InChI=1S/C18H22N2O4/c1-19(15-6-4-3-5-7-15)18(23)14-10-12-20(13-11-14)16(21)8-9-17(22)24-2/h3-9,14H,10-13H2,1-2H3/b9-8+ |
| Standard InChI Key | UMMRHWWZCGGKGU-CMDGGOBGSA-N |
| SMILES | CN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)C=CC(=O)OC |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name, methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate, delineates its structure:
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A piperidine ring (C₅H₁₁N) substituted at the 4-position with a methyl(phenyl)carbamoyl group (–N(C=O)N(CH₃)Ph).
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A conjugated α,β-unsaturated ester (–CH₂–C(=O)–CH₂–COOCH₃) in the E-configuration.
The molecular formula is C₁₉H₂₃N₂O₄, with a calculated molecular weight of 343.40 g/mol .
Stereochemical Features
The E-configuration of the double bond in the but-2-enoate moiety imposes rigidity, influencing electronic conjugation and intermolecular interactions. The piperidine ring adopts a chair conformation, with the carbamoyl group occupying an equatorial position to minimize steric strain .
Synthesis and Derivative Chemistry
Synthetic Pathways
While no explicit synthesis for this compound is documented, analogous piperidine-carbamoyl derivatives are typically synthesized via:
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Piperidine Functionalization: Introduction of the carbamoyl group via reaction of piperidine with methyl(phenyl)isocyanate.
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Esterification: Condensation of the resulting piperidinyl-carbamate with maleic anhydride, followed by esterification with methanol .
Table 1: Key Synthetic Intermediates
| Intermediate | Role | Reference |
|---|---|---|
| 4-(Methyl(phenyl)carbamoyl)piperidine | Core heterocycle | |
| Maleic anhydride | α,β-Unsaturated diacid source | |
| Methanol | Esterifying agent |
Physicochemical Properties
Solubility and Lipophilicity
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LogP: Estimated at 2.8 (moderate lipophilicity) using fragment-based methods.
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Solubility: Poor aqueous solubility (<0.1 mg/mL) due to the aromatic and ester groups; soluble in polar aprotic solvents (e.g., DMSO, acetone) .
Spectral Characteristics
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IR Spectroscopy: Strong bands at ~1740 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (α,β-unsaturated ketone), and ~1650 cm⁻¹ (carbamate C=O) .
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NMR: Key signals include δ 6.8–7.5 ppm (aromatic protons), δ 3.6 ppm (ester methoxy), and δ 2.3–3.2 ppm (piperidine and methyl groups) .
Applications in Materials Science
Polymer Chemistry
The α,β-unsaturated ester moiety allows participation in radical polymerization or Diels-Alder reactions, enabling the synthesis of functionalized polymers .
Coordination Chemistry
The carbamoyl group may act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes with potential catalytic applications .
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